molecular formula C19H22N4O3S2 B4592859 ethyl 2-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

ethyl 2-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B4592859
M. Wt: 418.5 g/mol
InChI Key: BEAHBBXQQPANBI-UHFFFAOYSA-N
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Description

Ethyl 2-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H22N4O3S2 and its molecular weight is 418.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.11333292 g/mol and the complexity rating of the compound is 577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 2-amino derivatives, closely related to the compound of interest, have been utilized as precursors in the synthesis of a variety of heterocyclic compounds. For instance, these derivatives have been converted into Schiff bases with potential antimicrobial and anti-inflammatory activities. Such transformations highlight the compound's role in producing biologically active molecules (Narayana et al., 2006).

Anticancer Applications

A noteworthy application is in the synthesis of new apoptosis-inducing agents for breast cancer treatment. Multicomponent synthesis involving ethyl 2-amino derivatives has led to compounds exhibiting significant antiproliferative potential against cancer cell lines, with some demonstrating promising in vitro and in vivo activities (Gad et al., 2020).

Antimicrobial Activity

The synthesis of new substituted spiro and benzodiazepine derivatives using ethyl 2-amino derivatives has been explored, with some compounds showing notable antibacterial and antifungal activities. This application signifies the compound's utility in developing new antimicrobial agents (Faty et al., 2010).

Organocatalysis

In the realm of green chemistry, the compound has been involved in organocatalyzed reactions under aqueous conditions, leading to the formation of 2-amino-3-carboxamide derivatives. This showcases its potential in environmentally friendly synthesis processes (Abaee et al., 2013).

Synthesis of Novel Heterocycles with Anticancer Activity

Another significant application is in the synthesis of novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors. These compounds have been evaluated for their anticancer activity, with some displaying potent effects against human cancer cell lines, underscoring the compound's role in anticancer drug development (Abdel-Motaal et al., 2020).

Properties

IUPAC Name

ethyl 2-[(pyridine-2-carbonylamino)carbamothioylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S2/c1-2-26-18(25)15-12-8-4-3-5-10-14(12)28-17(15)21-19(27)23-22-16(24)13-9-6-7-11-20-13/h6-7,9,11H,2-5,8,10H2,1H3,(H,22,24)(H2,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAHBBXQQPANBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=S)NNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 2-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 2-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Reactant of Route 5
ethyl 2-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Reactant of Route 6
ethyl 2-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

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